(S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine
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Overview
Description
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a piperidine derivative with a trifluoroethylating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines or modified piperidine derivatives.
Scientific Research Applications
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- (3S)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
- (3S)-1-(2,2,2-trifluoroethyl)piperidin-2-amine
Uniqueness
The uniqueness of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13F3N2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2/t6-/m0/s1 |
InChI Key |
LFNPPORHPVBDHE-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC(F)(F)F)N |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)N |
Origin of Product |
United States |
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